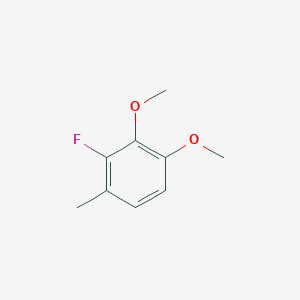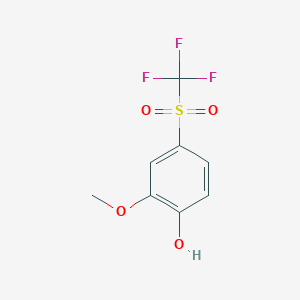
2-Methoxy-4-(trifluoromethylsulfonyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-(trifluoromethylsulfonyl)phenol, also known as trifluoromethanesulfonylphenol (TFMSP), is a phenolic compound that has been extensively studied due to its potential applications in organic synthesis and drug discovery. It is a colorless, water-soluble solid that is widely used as a reagent in organic synthesis. TFMSP is a versatile reagent that can be used to synthesize a wide range of organic molecules, including drugs and pharmaceuticals. In addition, TFMSP has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research and development.
科学的研究の応用
TFMSP has been studied extensively in the field of organic synthesis due to its versatility and its ability to react with a wide range of substrates. It has been used in the synthesis of a variety of organic compounds, including drugs and pharmaceuticals. In addition, TFMSP has been used in the synthesis of peptides, polymers, and other complex molecules. It has also been used in the synthesis of catalysts and other materials for use in industrial applications.
作用機序
TFMSP has been found to act as an electrophile in organic reactions. It is capable of reacting with a wide range of substrates, including nucleophiles and electrophiles. The reaction of TFMSP with a nucleophile involves the formation of a covalent bond between the two molecules. This reaction is believed to occur through a nucleophilic attack on the 2-Methoxy-4-(trifluoromethylsulfonyl)phenolhanesulfonyl group of TFMSP. The reaction of TFMSP with an electrophile involves the formation of an electrostatic bond between the two molecules. This reaction is believed to occur through a transfer of electrons from the electrophile to the 2-Methoxy-4-(trifluoromethylsulfonyl)phenolhanesulfonyl group of TFMSP.
Biochemical and Physiological Effects
TFMSP has been found to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant activities, as well as anti-cancer properties. In addition, TFMSP has been found to have anti-microbial and anti-viral activities. It has also been found to have anti-fungal and anti-parasitic activities.
実験室実験の利点と制限
TFMSP has a number of advantages for use in lab experiments. It is a water-soluble compound, which makes it easy to work with in aqueous solutions. Additionally, it is a relatively stable compound, which makes it suitable for use in a variety of reaction conditions. However, TFMSP is also a relatively expensive compound, which may limit its use in some experiments.
将来の方向性
TFMSP has a wide range of potential applications in organic synthesis, drug discovery, and other areas. Future research could focus on the development of new synthetic methods for the production of TFMSP, as well as the development of new applications for the compound. Additionally, further research could focus on the biochemical and physiological effects of TFMSP, as well as its potential therapeutic applications. Finally, future research could focus on the development of new analytical methods for detecting and quantifying TFMSP in biological samples.
合成法
TFMSP can be synthesized from a variety of starting materials, including phenol, 2-Methoxy-4-(trifluoromethylsulfonyl)phenolhanesulfonic anhydride, and 2-Methoxy-4-(trifluoromethylsulfonyl)phenolhanesulfonic acid. The most common method of synthesis involves the reaction of phenol with 2-Methoxy-4-(trifluoromethylsulfonyl)phenolhanesulfonic acid in the presence of a catalytic amount of 2-Methoxy-4-(trifluoromethylsulfonyl)phenolhanesulfonic anhydride. This reaction results in the formation of TFMSP and the corresponding 2-Methoxy-4-(trifluoromethylsulfonyl)phenolhanesulfonic acid salt. The reaction can be carried out at room temperature or at higher temperatures.
特性
IUPAC Name |
2-methoxy-4-(trifluoromethylsulfonyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O4S/c1-15-7-4-5(2-3-6(7)12)16(13,14)8(9,10)11/h2-4,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIYXFAIEMGXAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

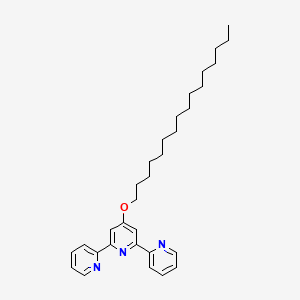
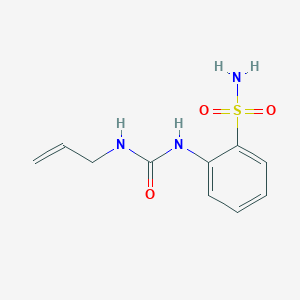


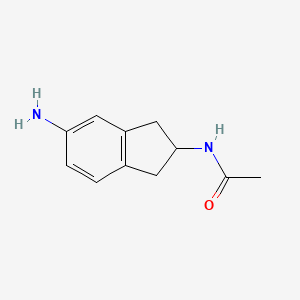
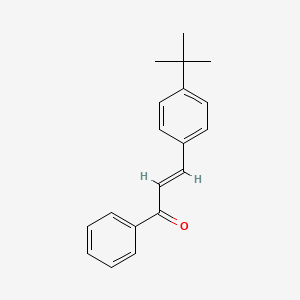
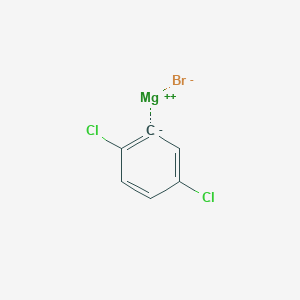
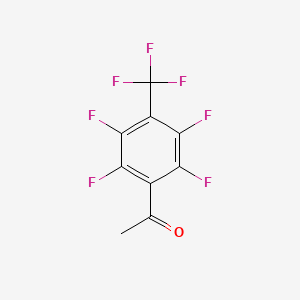
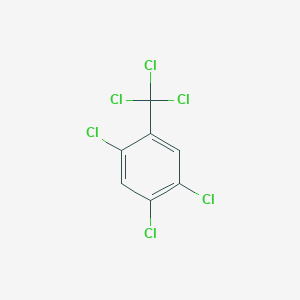
![N-[4-(Trifluoromethylthio)benzyl]phthalimide](/img/structure/B6292369.png)


![4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol, 97%](/img/structure/B6292386.png)
